5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide
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Overview
Description
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the hexahydrophthalazinone ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the ethyl group: This step might involve alkylation reactions using ethyl halides.
Sulfonamide formation: This step generally involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the hexahydrophthalazinone ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes like dihydropteroate synthase or other critical bacterial proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain relief.
Uniqueness
The uniqueness of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide lies in its complex structure, which might confer specific biological activities or chemical reactivity not seen in simpler sulfonamides.
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H27N3O4S/c1-4-27-24(28)21-11-6-5-10-20(21)23(25-27)17-13-12-16(2)22(14-17)32(29,30)26-18-8-7-9-19(15-18)31-3/h7-9,12-15,26H,4-6,10-11H2,1-3H3 |
InChI Key |
ADFDVUNHVVTQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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